molecular formula C24H27N5 B11676641 6-amino-2-(propan-2-yl)-8-[4-(propan-2-yl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-2-(propan-2-yl)-8-[4-(propan-2-yl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11676641
M. Wt: 385.5 g/mol
InChI Key: AISSSNZXCWFHPV-UHFFFAOYSA-N
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Description

6-AMINO-2-(PROPAN-2-YL)-8-[4-(PROPAN-2-YL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-(PROPAN-2-YL)-8-[4-(PROPAN-2-YL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the appropriate isoquinoline derivative and introduce the amino and nitrile groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-(PROPAN-2-YL)-8-[4-(PROPAN-2-YL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

6-AMINO-2-(PROPAN-2-YL)-8-[4-(PROPAN-2-YL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-2-(PROPAN-2-YL)-8-[4-(PROPAN-2-YL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Properties

Molecular Formula

C24H27N5

Molecular Weight

385.5 g/mol

IUPAC Name

6-amino-2-propan-2-yl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C24H27N5/c1-15(2)17-5-7-18(8-6-17)22-21-12-29(16(3)4)10-9-19(21)20(11-25)23(28)24(22,13-26)14-27/h5-9,15-16,21-22H,10,12,28H2,1-4H3

InChI Key

AISSSNZXCWFHPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(C)C

Origin of Product

United States

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